molecular formula C18H30O2 B12321231 3,3,8,8,11a-Pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine

3,3,8,8,11a-Pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine

Cat. No.: B12321231
M. Wt: 278.4 g/mol
InChI Key: GTTSZASHZJQOCB-UHFFFAOYSA-N
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Description

3,3,8,8,11a-Pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine is a complex organic compound characterized by its unique molecular structure

Preparation Methods

The synthesis of 3,3,8,8,11a-Pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of the pentamethyl groups. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,3,8,8,11a-Pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound’s stability and reactivity make it useful in studying biochemical pathways and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3,3,8,8,11a-Pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 3,3,8,8,11a-Pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine stands out due to its unique structural features and stability. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and reactivity, making each unique in its applications and properties.

Properties

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

3,3,8,8,11a-pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine

InChI

InChI=1S/C18H30O2/c1-16(2)9-6-10-18(5)14-12-20-17(3,4)19-11-13(14)7-8-15(16)18/h7,14-15H,6,8-12H2,1-5H3

InChI Key

GTTSZASHZJQOCB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1CC=C3C2COC(OC3)(C)C)C)C

Origin of Product

United States

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